N-[(E)-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide
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Overview
Description
NSC-126445 is a compound that has been investigated for its potential therapeutic applications. It is known to interact with various molecular targets and has been studied for its effects in different biological systems .
Chemical Reactions Analysis
NSC-126445 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of NSC-126445 involves its interaction with specific molecular targets. The exact pathways and molecular targets involved in its mechanism of action are not fully elucidated in the available literature .
Comparison with Similar Compounds
NSC-126445 can be compared with other similar compounds in terms of its structure and biological activity. Some similar compounds include NSC-26699, NSC-292213, and NSC-30171 . Each of these compounds has unique properties and interactions, making NSC-126445 distinct in its own right.
If you have any more specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C34H52N2O2S |
---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
N-[(E)-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C34H52N2O2S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(18-20-33(26,5)32(29)19-21-34(30,31)6)35-36-39(37,38)28-13-10-24(3)11-14-28/h10-11,13-14,22-23,25,29-32,36H,7-9,12,15-21H2,1-6H3/b35-27+/t25-,29+,30-,31+,32+,33+,34-/m1/s1 |
InChI Key |
PDENTDVQTUHVQO-YEDBHZBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CCC3=C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3(C4CCC5(C(C4CCC3=C2)CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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